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Copper silicide (Cu5Si) - 12159-07-8

Copper silicide (Cu5Si)

Catalog Number: EVT-337764
CAS Number: 12159-07-8
Molecular Formula: CuSi
Molecular Weight: 91.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Copper silicide (Cu5Si) is an inter-metallic compound with properties between ionic compounds and alloys . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . Copper silicide films can be used to passivate copper-based chips, inhibit diffusion, and electron transport .


Synthesis Analysis

Copper silicide can be synthesized using chemical vapor deposition (CVD) of butylsilane (BuSiH3) on copper substrates . By varying the precursor flow, different catalyst variants can be obtained . In most cases, thin silicide films are used. For the purpose of producing such films, copper is deposited onto silicon substrates, or structures composed of amorphous silicon and copper layers are fabricated .


Molecular Structure Analysis

Copper silicide is a binary compound of silicon with copper . It is an intermetallic compound, meaning that it has properties intermediate between an ionic compound and an alloy . This solid crystalline material is a silvery solid that is insoluble in water .


Chemical Reactions Analysis

Copper silicides are invoked in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyzes the addition of methyl chloride to silicon .


Physical And Chemical Properties Analysis

Copper silicide (Cu5Si) is a gray compound with a molecular weight of 345.82 . It has a melting point of 825 °C . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .

Copper(II) fluoride (CuF2)

Compound Description: Copper(II) fluoride is a copper salt that has been investigated as a potential catalyst for the fluorination of silicon [].

Relevance: Copper(II) fluoride is considered structurally related to copper silicide (Cu5Si) due to its role as a potential intermediate in the copper-catalyzed fluorination of silicon, a reaction where copper silicide can also act as a catalyst [].

Copper(II) oxide (CuO)

Compound Description: Copper(II) oxide is another copper compound studied for its catalytic activity in the fluorination of silicon [].

Relevance: Similar to copper(II) fluoride, Copper(II) oxide is suggested to be converted to the same active species as copper silicide (Cu5Si) during the copper-catalyzed fluorination of silicon, suggesting a potential structural relationship or shared reaction pathway [].

Copper silicide (Cu3Si)

Compound Description: Copper silicide (Cu3Si) is another copper silicide phase that commonly forms during the reaction of copper with silicon [, , , , , , , , , ]. It often appears as a subsequent phase after the formation of copper silicide (Cu5Si) during annealing processes [].

Relevance: Copper silicide (Cu3Si) is structurally related to copper silicide (Cu5Si) as both are copper silicides, formed through the reaction of copper and silicon. They share a similar crystal structure and often coexist in copper-silicon systems, with their formation dependent on factors like temperature and annealing time [, , , , , , , , , ].

Copper silicide (Cu15Si4)

Compound Description: Copper silicide (Cu15Si4) is a specific phase of copper silicide observed to form in reactions between copper and silicon, particularly at higher temperatures [, , ]. It often appears alongside or following the formation of copper silicide (Cu5Si) and copper silicide (Cu3Si) [, , ].

Relevance: Copper silicide (Cu15Si4) is structurally related to copper silicide (Cu5Si) as both are copper silicides, belonging to the same chemical class and sharing a similar crystal structure. The difference in stoichiometry reflects the varying ratios of copper and silicon in the crystal lattice, leading to distinct phases [, , ].

Synthesis Analysis

Copper silicide can be synthesized through several methods, with the most common being thermal methods. The primary synthesis route involves heating a mixture of copper and silicon at high temperatures, typically around 825°C (1,517°F). This process allows the elements to react and form the silicide compound. Advanced techniques such as chemical vapor deposition have also been employed to produce copper silicide nanostructures, which can enhance its properties for specific applications .

Another notable method includes the use of metal-organic precursors in a controlled environment to achieve high-purity copper silicide films. For example, during the growth of copper silicide nanowires, substrates are heated to facilitate the reaction between copper pads and silicon nanowires at temperatures around 350°C, leading to the formation of a distinct interface between the materials .

Molecular Structure Analysis

The molecular structure of pentacopper silicide features a complex arrangement where five copper atoms are coordinated to one silicon atom. This structure contributes to its unique physical properties, including high electrical conductivity and thermal stability. The crystalline nature of Cu5_5Si allows for effective electron transport, making it particularly useful in electronic applications .

X-ray diffraction studies have shown that the crystalline phases of copper silicide can vary based on synthesis conditions, with different polymorphs exhibiting distinct structural characteristics. For instance, high-resolution transmission electron microscopy has revealed detailed insights into the atomic arrangements within these structures .

Chemical Reactions Analysis

Copper silicide undergoes various chemical reactions that are critical for its applications:

  • Oxidation: Copper silicide can be oxidized under certain conditions to form copper oxide and silicon dioxide.
  • Reduction: It can be reduced back to elemental copper and silicon when subjected to specific reducing agents.
  • Substitution Reactions: Copper silicide can also participate in substitution reactions where silicon atoms are replaced by other elements or compounds.

Additionally, it plays a role as a catalyst in the Direct process for synthesizing organosilicon compounds such as dimethyldichlorosilane from chloromethane .

Mechanism of Action

The mechanism of action for copper silicide primarily revolves around its role in electronic devices. It acts as a diffusion barrier on copper interconnects, enhancing their reliability by preventing electromigration—a common failure mode in microelectronic circuits. The thin films formed by copper silicide effectively suppress diffusion processes that could lead to device degradation .

Physical and Chemical Properties Analysis

Copper silicide exhibits several notable physical and chemical properties:

  • Electrical Conductivity: High conductivity makes it suitable for electronic applications.
  • Thermal Conductivity: Excellent thermal management capabilities.
  • Mechanical Properties: Good ductility and corrosion resistance.
  • Stability: Chemically stable under standard conditions but can oxidize when exposed to air at elevated temperatures.

These properties make it an attractive material for use in microelectronics and catalysis .

Applications

Copper silicide has diverse applications across multiple scientific fields:

  • Electronics: Used extensively as an interconnect material in semiconductor devices due to its superior electrical properties.
  • Catalysis: Serves as an effective catalyst for various chemical reactions, including carbon dioxide reduction processes aimed at producing valuable hydrocarbons.
  • Energy Storage: Investigated for use in lithium-ion battery anodes due to its ability to form stable alloys with lithium .
  • Nanotechnology: Employed in the fabrication of nanostructured materials that enhance performance in electronic devices.

Research continues into optimizing its synthesis and exploring new applications, particularly in sustainable energy technologies and advanced electronic components .

Properties

CAS Number

12159-07-8

Product Name

Copper silicide (Cu5Si)

IUPAC Name

copper;silicon

Molecular Formula

CuSi

Molecular Weight

91.63 g/mol

InChI

InChI=1S/Cu.Si

InChI Key

WCCJDBZJUYKDBF-UHFFFAOYSA-N

SMILES

[Si].[Cu].[Cu].[Cu].[Cu].[Cu]

Canonical SMILES

[Si].[Cu]

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